[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H23Cl2N3O5 and a molecular weight of 528.396 g/mol This compound is known for its unique structure, which includes both ester and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate with 2-[(3-methylbenzoyl)amino]acetohydrazide under acidic conditions to form the hydrazone intermediate.
Esterification: The intermediate is then subjected to esterification using ethyl alcohol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or hydrazones.
Scientific Research Applications
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[2-ethoxy-4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: Similar structure with a different benzoyl group.
[2-ethoxy-4-[(E)-[[2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: Contains a thiadiazole ring instead of a benzoyl group.
Uniqueness
The uniqueness of [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477732-27-7 |
---|---|
Molecular Formula |
C26H23Cl2N3O5 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H23Cl2N3O5/c1-3-35-23-12-17(7-10-22(23)36-26(34)20-9-8-19(27)13-21(20)28)14-30-31-24(32)15-29-25(33)18-6-4-5-16(2)11-18/h4-14H,3,15H2,1-2H3,(H,29,33)(H,31,32)/b30-14+ |
InChI Key |
OEHWKXRRSFWFFD-AMVVHIIESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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